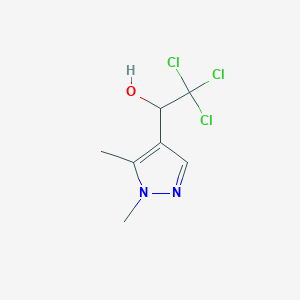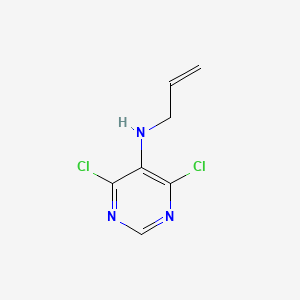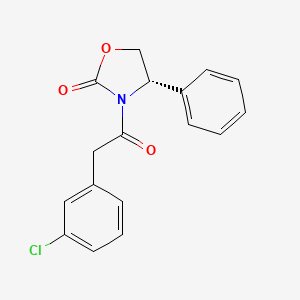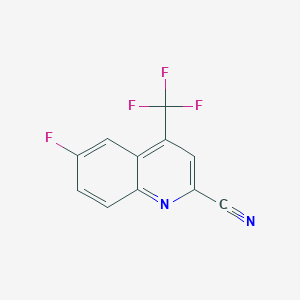
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile
概要
説明
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile is a fluorinated quinoline derivative. Quinolines are nitrogen-containing heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability, making them valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and trifluoroacetic acid.
Cyclization: The reaction involves cyclization to form the quinoline ring. This can be achieved through various methods, including cyclocondensation reactions.
Nitrile Formation: The nitrile group is introduced using cyanation reactions, often employing reagents like copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the quinoline ring can be substituted by nucleophiles.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Cross-Coupling Reactions: Biaryl compounds and other complex structures.
Oxidation and Reduction: Quinoline derivatives with altered oxidation states.
科学的研究の応用
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential antibacterial, antiviral, and anticancer properties.
Biological Studies: The compound is studied for its enzyme inhibition and interaction with biological targets.
Material Science: It is used in the synthesis of advanced materials, including liquid crystals and dyes.
Agriculture: The compound is explored for its potential use in agrochemicals.
作用機序
The mechanism of action of 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity and stability, allowing it to effectively inhibit enzyme activity or modulate receptor functions. This can lead to various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
6-Fluoroquinoline-2-carbonitrile: Lacks the trifluoromethyl group, resulting in different biological activity.
4-(Trifluoromethyl)quinoline-2-carbonitrile: Lacks the fluorine atom at the 6-position, affecting its chemical reactivity and biological properties.
6,8-Difluoro-4-(trifluoromethyl)quinoline-2-carbonitrile: Contains an additional fluorine atom, which may enhance its biological activity further.
Uniqueness
6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile is unique due to the presence of both fluorine and trifluoromethyl groups, which significantly enhance its chemical stability and biological activity. This makes it a valuable compound in various scientific and industrial applications .
特性
IUPAC Name |
6-fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F4N2/c12-6-1-2-10-8(3-6)9(11(13,14)15)4-7(5-16)17-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMMUSGUDKXSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=C2C=C1F)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705221 | |
| Record name | 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116339-60-6 | |
| Record name | 6-Fluoro-4-(trifluoromethyl)quinoline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


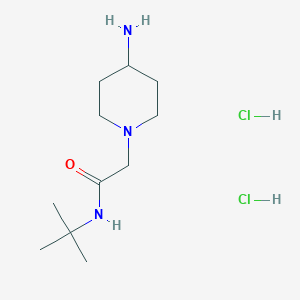

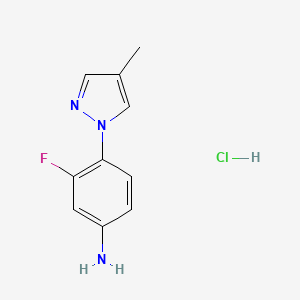
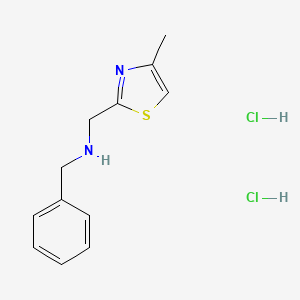
![2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1396427.png)
![3-((Cyclopentylmethyl)amino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B1396430.png)
![N-[(4-methyl-1H-imidazol-5-yl)methyl]propan-2-amine dihydrochloride](/img/structure/B1396431.png)

![[(1-butyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B1396435.png)
![N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride](/img/structure/B1396436.png)
![N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride](/img/structure/B1396437.png)
